REACTION_SMILES
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[CH:1]1([CH2:4][O:5][CH:6]2[CH2:7][CH2:8][C:9]3([O:10][CH2:13][CH2:12][O:11]3)[CH2:14][CH2:15]2)[CH2:2][CH2:3]1.[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[CH:1]1([CH2:4][O:5][CH:6]2[CH2:7][CH2:8][C:9](=[O:10])[CH2:14][CH2:15]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COC2(CCC(OCC3CC3)CC2)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C1CCC(OCC2CC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |